
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H12Cl2O2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific chalcone derivative, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H12Cl2O2
- Molecular Weight : 307.17 g/mol
- CAS Number : 358656-46-9
The compound features a conjugated system that is crucial for its biological activity. The presence of chlorine and methoxy groups enhances its interaction with biological targets.
Mechanisms of Biological Activity
Chalcones exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Chalcones can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Antimicrobial Properties : Studies have shown that chalcones possess significant antibacterial and antifungal activities against various pathogens.
- Anticancer Effects : Chalcones have been reported to induce apoptosis in cancer cells through the modulation of multiple signaling pathways such as PI3K/AKT/mTOR and NF-kB pathways.
Anticancer Activity
A study highlighted the effectiveness of this compound in inducing apoptosis in various cancer cell lines. The compound was shown to:
- Inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Induce G0/G1 phase arrest in the cell cycle.
- Activate caspase pathways leading to programmed cell death .
Antimicrobial Activity
Research has demonstrated that this chalcone derivative exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Properties
Chalcones have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for managing inflammatory diseases .
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents due to its ability to interact with biological targets. Research indicates that it may possess anti-inflammatory and anticancer properties.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, the dichlorophenyl moiety is known to enhance cytotoxicity against various cancer cell lines .
- Anti-inflammatory Properties : The methoxy group can influence the compound's interaction with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .
Organic Synthesis
(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis. Its structure allows for various modifications, leading to the creation of new compounds with potential applications in drug development.
- Synthesis of Novel Compounds : The compound can be used as a starting material for synthesizing other biologically active molecules through reactions such as nucleophilic addition and condensation reactions .
Material Science
Research into the material properties of this compound has revealed its potential use in developing advanced materials.
- Photonic Applications : The optical properties of compounds containing phenyl groups make them suitable for applications in photonics, including light-emitting devices and sensors .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability, leading to innovative materials for industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthesis of Derivatives
In another research effort focused on organic synthesis, chemists successfully modified the compound to create a series of derivatives that exhibited enhanced biological activity. These derivatives were tested against various bacterial strains, showing promising antibacterial properties.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-14-4-2-3-12(9-14)16(19)8-6-11-5-7-13(17)10-15(11)18/h2-10H,1H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWFOJXRJONVTN-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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